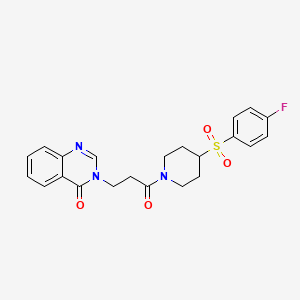![molecular formula C18H22FN5O3 B2757556 N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1049571-37-0](/img/structure/B2757556.png)
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C18H22FN5O3 and its molecular weight is 375.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
A study presented the microwave-assisted synthesis of hybrid molecules, including derivatives similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, demonstrating their antimicrobial, antilipase, and antiurease activities. This research indicates the potential of these compounds in developing new therapeutics with diverse biological activities (Başoğlu et al., 2013).
Another study focused on the synthesis and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a structural framework similar to the query compound. The research also provided insights into its antibacterial and anthelmintic activities, highlighting the compound's moderate efficacy in these areas (Sanjeevarayappa et al., 2015).
Biological Activities and Applications
Research into dopamine D-2 and serotonin 5-HT2 antagonists identified compounds with potent receptor affinity, providing a foundation for the development of atypical neuroleptics and highlighting the therapeutic potential of compounds with similar structural characteristics (Perregaard et al., 1992).
A study on the labeling of a potent and selective agonist at 5-HT1A receptors for positron emission tomography (PET) imaging explored compounds structurally related to the query molecule. This research underscores the utility of these compounds in neuroimaging and the investigation of neurological disorders (Lu et al., 2005).
作用機序
Target of Action
The primary target of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide acts as an antagonist at the 5-HT2A receptor . It binds to these receptors and blocks the action of serotonin, thereby inhibiting the receptor’s function .
Biochemical Pathways
The blockade of the 5-HT2A receptor by N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects the serotonergic pathways in the brain . This leads to a decrease in the overactive serotonin signaling associated with conditions like anxiety and schizophrenia .
Pharmacokinetics
The compound exhibits good absorption and distribution properties, reaching peak plasma concentrations within 1-2 hours of administration. It is metabolized in the liver and excreted primarily in the urine. The compound’s half-life is approximately 24 hours, allowing for once-daily dosing.
Result of Action
The antagonistic action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on the 5-HT2A receptor results in a reduction of overactive serotonin signaling . This can lead to a decrease in symptoms associated with conditions like anxiety and schizophrenia .
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYNZDEMFZYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
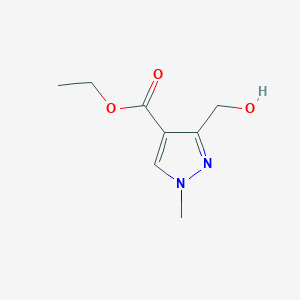

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![2-(1-methyl-1H-pyrazol-4-yl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2757478.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/new.no-structure.jpg)
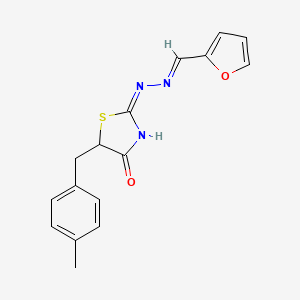
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2757485.png)
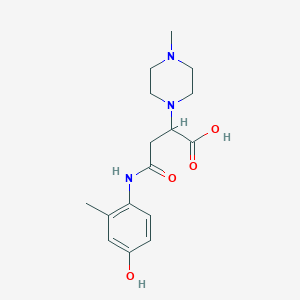

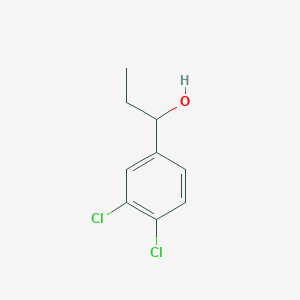
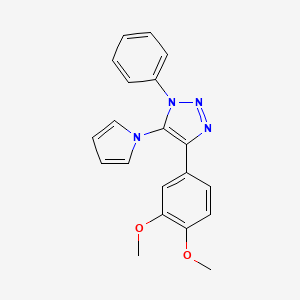
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
![N'-benzyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2757494.png)
